
3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and there is one p-orbital left which can form pi bonds. The pi electron system extends over the entire ring, making pyridine aromatic .
Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Chemical Reactions Analysis
Pyridine can undergo several types of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. It can act as a base, forming salts upon reaction with acids .
Quinazoline can undergo a variety of reactions, including alkylation, acylation, halogenation, nitration, sulfonation, and reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyridine is a colorless liquid at room temperature, with a strong, unpleasant odor. It is miscible with water and many organic solvents .
Quinazoline is a crystalline solid at room temperature. It is relatively stable and can be sublimed without decomposition .
Scientific Research Applications
Antimicrobial Activity Enhancement
A study focused on synthesizing a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones evaluated for their antimicrobial efficacy. These compounds were tested against gyrase resistance mutants of Escherichia coli, indicating potential in developing antimicrobials effective against resistant strains. The research highlighted specific dione features that enhance antimicrobial activity, providing insights into structure-function relationships critical for designing more effective drugs (German et al., 2008).
Organic Synthesis Catalyst
Another study presented a novel method for synthesizing structurally diverse quinoxalines, including derivatives of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione, using camphor sulfonic acid as an organo-catalyst. This eco-friendly, general, and practical approach underlines the compound's utility in facilitating organic synthesis reactions, contributing to the development of new materials and pharmaceuticals (Kaur et al., 2021).
Semiconductor and Sensor Applications
Research into the use of pyrimido[4,5-g]quinazoline-4,9-dione as a building block for π-conjugated polymer semiconductors revealed applications in bio- and chemo-sensors. Copolymers based on this unit exhibited significant sensitivity to acids and hole transport performance in organic thin-film transistors, showcasing the potential for developing sensitive sensing devices (Quinn et al., 2015).
Matrix Metalloproteinase Inhibition for Osteoarthritis
Quinazolinones and derivatives were identified as orally active and specific inhibitors of matrix metalloproteinase-13, offering a promising avenue for osteoarthritis treatment. This research underscores the therapeutic potential of these compounds in addressing degenerative diseases without inducing significant side effects (Li et al., 2008).
Fluorescent Organoboron Complexes
A family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties was synthesized, displaying strong fluorescence. These compounds, with quantum yields up to 91.7%, have potential applications in bioorthogonal chemistry and as fluorescent markers in biological research (Garre et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVMIAVCBKALIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)
![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)
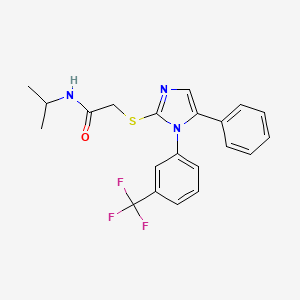
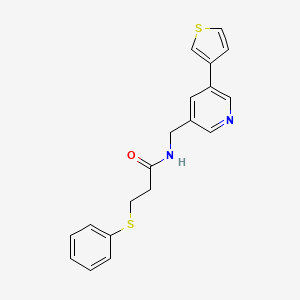

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)
![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)
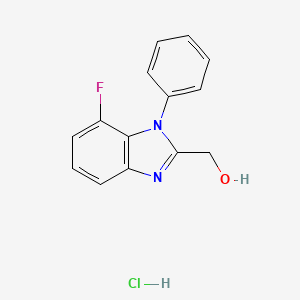
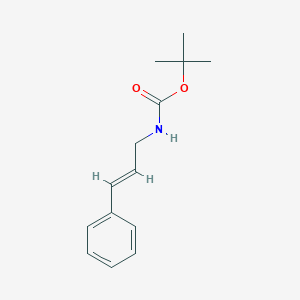
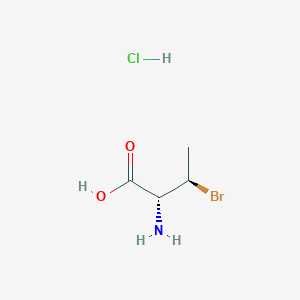
![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)